6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine chemical structure
6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine chemical structure
Title: 6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine: Structural Profiling, Synthesis, and Late-Stage Functionalization in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the 2-aminobenzimidazole scaffold represents a highly privileged pharmacophore, frequently deployed in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Specifically, 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine (CAS: 1214899-75-8) serves as an elite, lead-like building block. The strategic placement of a bromine atom at the C6 position provides a versatile vector for late-stage functionalization, while the N-methylated 2-amino group acts as a highly directional hydrogen-bonding motif. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and its utility in structure-based drug design.
Physicochemical & Structural Profiling
To effectively utilize a chemical building block, one must first understand the causality behind its structural metrics. The physicochemical baseline for 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine establishes it as an ideal starting point for fragment-based or traditional drug discovery[1].
Table 1: Quantitative Physicochemical Data & Pharmacological Significance
| Parameter | Value | Pharmacological Significance |
| CAS Number | 1214899-75-8 | Registry identifier for commercial procurement[1]. |
| Molecular Weight | 226.07 g/mol | Highly ligand-efficient; leaves an ample molecular weight budget (<500 Da) for subsequent late-stage additions[1]. |
| LogP | 2.36 | Optimal lipophilicity for membrane permeability without inducing excessive hydrophobic trapping or off-target toxicity[1]. |
| TPSA | 40.71 Ų | Excellent for oral bioavailability; well within the Lipinski/Veber limits for central nervous system (CNS) or systemic exposure[1]. |
| H-Bond Donors | 2 | Crucial for interacting with target protein backbones (e.g., kinase hinge regions)[1]. |
| H-Bond Acceptors | 2 | Complementary interaction points for amino acid side chains[1]. |
| Rotatable Bonds | 1 | High conformational rigidity. This reduces the entropic penalty upon target binding, leading to higher binding affinities[1]. |
Pharmacological Utility: The Kinase Hinge-Binding Motif
The 2-aminobenzimidazole core is a classic ATP-competitive hinge-binding motif. The causality of its design is rooted in its ability to mimic the adenine ring of ATP. The N1 (or N3, depending on tautomerization) and the exocyclic 2-amino group form a bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region.
The addition of the N-methyl group restricts the rotational degrees of freedom of the exocyclic amine and alters its pKa, ensuring the hydrogen bonds are strictly directional. Meanwhile, the 6-bromo substituent points directly toward the solvent-exposed channel or hydrophobic pocket II, serving as the perfect synthetic handle for extending the molecule to gain selectivity.
Fig 1. Pharmacophore model mapping kinase hinge-binding and functionalization vectors.
Advanced Synthetic Methodologies
The synthesis of N-substituted 2-aminobenzimidazoles traditionally suffers from harsh conditions or toxic reagents (e.g., cyanogen bromide or mercuric oxide). However, modern protocols utilize the cyclodesulfurization of thiourea intermediates, which provides a highly reliable, scalable, and mild pathway[2][3].
The Cu(OAc)2-Mediated Cyclodesulfurization Pathway
Recent literature demonstrates that Copper(II) acetate is an exceptionally efficient reagent for mediating this transformation under mild, open-air conditions[3]. Alternatively, visible-light-mediated, photocatalyst-free conditions in aqueous media have also been validated for similar cyclodesulfurizations[2].
Fig 2. Synthetic workflow for 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine via cyclodesulfurization.
Step-by-Step Self-Validating Protocol
To ensure scientific integrity, the following protocol incorporates built-in analytical checkpoints to validate the success of each step before proceeding.
Step 1: Thiourea Intermediation
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Action: Dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in a 9:1 mixture of EtOH/H2O. Slowly add methyl isothiocyanate (1.1 eq) at 0°C, then allow to warm to room temperature[2].
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Causality: The 9:1 EtOH/H2O solvent system ensures the solubility of the organic precursors while maintaining sufficient polarity to stabilize the transition state. The low temperature (0°C) suppresses premature, uncatalyzed ring closure or oxidative degradation of the diamine.
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Self-Validation Checkpoint: Monitor via LC-MS. The intermediate N-(2-amino-4-bromophenyl)-N'-methylthiourea must present a distinct[M+H]+ at m/z 260/262 (1:1 isotopic ratio due to the bromine atom). Do not proceed until the starting material peak (m/z 187/189) is entirely consumed.
Step 2: Cu(OAc)2-Mediated Cyclization
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Action: To the crude thiourea mixture, add Cu(OAc)2 (0.8 to 1.0 eq) and stir at room temperature, open to the air, for 6-12 hours[3].
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Causality: Cu(II) acts as a highly specific thiophilic Lewis acid. It coordinates to the thiourea sulfur, increasing the electrophilicity of the central carbon and facilitating the elimination of copper sulfide (CuS). This drives the intramolecular nucleophilic attack by the adjacent primary amine. Conducting the reaction open to the air allows ambient oxygen to assist in catalytic turnover[3].
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Self-Validation Checkpoint: The reaction mixture will turn dark brown/black due to the precipitation of CuS. Filter the crude mixture through a Celite pad. The final product must show an [M+H]+ of 226/228 in LC-MS. Critical: A loss of the M+2 peak indicates unwanted debromination, meaning the reaction temperature was too high or the copper source was contaminated.
Late-Stage Functionalization (LSF) via Cross-Coupling
The 6-bromo position is electronically deactivated by the electron-withdrawing nature of the benzimidazole core. This makes the C-Br bond highly susceptible to oxidative addition by Pd(0) species, allowing for rapid Structure-Activity Relationship (SAR) exploration.
Table 2: Cross-Coupling Compatibility at the C6 Position
| Reaction Type | Standard Reagents | Purpose in Drug Design |
| Suzuki-Miyaura | Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O | Introduction of aryl/heteroaryl groups to probe the solvent-exposed channel. |
| Buchwald-Hartwig | R-NH2, Pd2(dba)3, XPhos, tBuONa, Toluene | Introduction of amine-linked solubilizing groups (e.g., piperazines) to improve PK. |
| Sonogashira | Terminal Alkyne, Pd(PPh3)4, CuI, TEA | Installation of rigid, linear alkyne vectors for deep hydrophobic pocket penetration. |
Protocol Note for Suzuki-Miyaura: When coupling at the C6 position, the use of a bidentate ligand like dppf is recommended. It accelerates oxidative addition while preventing premature catalyst decomposition, which is a common failure mode when working with chelating heterocycles like benzimidazoles.
Conclusion
6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine is not merely a chemical intermediate; it is a meticulously designed structural vector. By leveraging mild cyclodesulfurization methodologies[3] and capitalizing on the orthogonal reactivity of its N-methyl and 6-bromo substituents, drug discovery professionals can rapidly generate highly potent, target-specific molecular libraries.
References[1] Title: 6-Bromo-N-methyl-1h-benzo[d]imidazol-2-amine | ChemScene
Source: chemscene.com URL: ]">https://www.chemscene.com[2] Title: A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization Source: nature.com (Scientific Reports) URL: [Link]3] Title: Cu(OAc)2 mediated mild synthesis of 2-aminobenzimidazoles and 2-aminobenzoxazoles Source: tandfonline.com (Synthetic Communications) URL: [Link]

